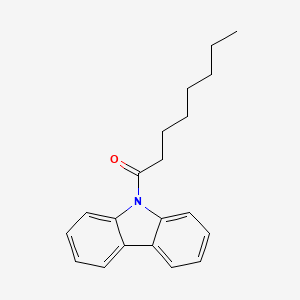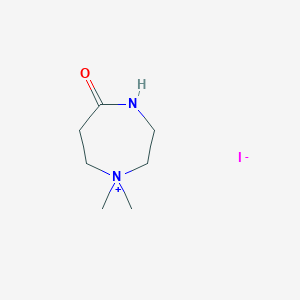
2,7-diiodo-9H-fluoren-9-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Diiodo-9H-fluoren-9-ol is an organic compound with the molecular formula C13H8I2O It is a derivative of fluorene, where two iodine atoms are substituted at the 2 and 7 positions, and a hydroxyl group is attached at the 9 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-diiodo-9H-fluoren-9-ol typically involves the iodination of fluorene derivatives. One common method is the direct iodination of 9H-fluoren-9-ol using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or chloroform at elevated temperatures to ensure complete iodination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,7-Diiodo-9H-fluoren-9-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 2,7-diiodo-9H-fluoren-9-one.
Reduction: The iodine atoms can be reduced to form less iodinated derivatives.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 2,7-Diiodo-9H-fluoren-9-one.
Reduction: this compound derivatives with fewer iodine atoms.
Substitution: Various substituted fluorenes depending on the nucleophile used.
Applications De Recherche Scientifique
2,7-Diiodo-9H-fluoren-9-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mécanisme D'action
The mechanism of action of 2,7-diiodo-9H-fluoren-9-ol depends on its specific application. In biological systems, it may interact with cellular components, leading to various biochemical effects. The iodine atoms and hydroxyl group play crucial roles in its reactivity and interactions with molecular targets. The exact pathways and molecular targets can vary based on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,7-Diiodo-9H-fluoren-9-one: Similar structure but with a ketone group instead of a hydroxyl group.
2,7-Dibromo-9H-fluoren-9-ol: Similar structure but with bromine atoms instead of iodine.
9H-Fluoren-9-ol: Lacks the iodine atoms, making it less reactive in certain chemical reactions.
Uniqueness
2,7-Diiodo-9H-fluoren-9-ol is unique due to the presence of two iodine atoms, which significantly enhance its reactivity and potential applications. The iodine atoms increase the compound’s molecular weight and influence its electronic properties, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
39155-69-6 |
|---|---|
Formule moléculaire |
C13H8I2O |
Poids moléculaire |
434.01 g/mol |
Nom IUPAC |
2,7-diiodo-9H-fluoren-9-ol |
InChI |
InChI=1S/C13H8I2O/c14-7-1-3-9-10-4-2-8(15)6-12(10)13(16)11(9)5-7/h1-6,13,16H |
Clé InChI |
ABZISBKAAVQYFA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1I)C(C3=C2C=CC(=C3)I)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


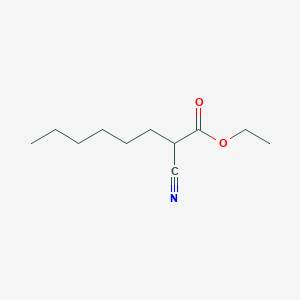

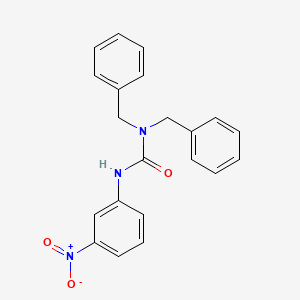

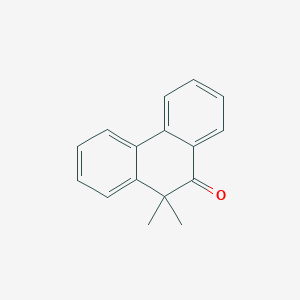
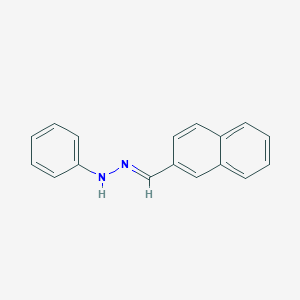

![n-[(e)-(2,4-Dichlorophenyl)methylidene]-4-methoxyaniline](/img/structure/B11949604.png)
![2-Chloro-3-[(3,4-dichlorophenyl)amino]naphthalene-1,4-dione](/img/structure/B11949608.png)
